![molecular formula C6H11N B2943697 {3-Methylbicyclo[1.1.0]butan-1-yl}methanamine CAS No. 4839-70-7](/img/structure/B2943697.png)

{3-Methylbicyclo[1.1.0]butan-1-yl}methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

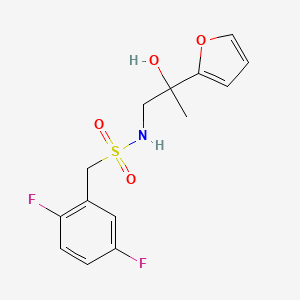

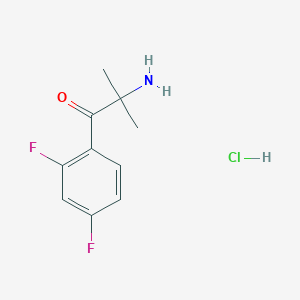

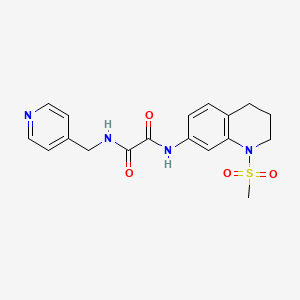

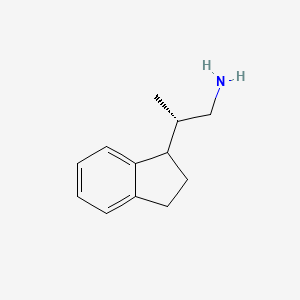

“{3-Methylbicyclo[1.1.0]butan-1-yl}methanamine” is an organic compound with the molecular formula C6H11N . It has a molecular weight of 97.16 . The compound appears as a liquid .

Synthesis Analysis

While specific synthesis methods for “{3-Methylbicyclo[1.1.0]butan-1-yl}methanamine” were not found, related compounds such as 1,3-disubstituted bicyclo [1.1.0]butanes have been synthesized via directed bridgehead functionalization . This process involves palladium-catalyzed cross-coupling on pre-formed bicyclo [1.1.0]butanes .Molecular Structure Analysis

The IUPAC name for this compound is (3-methyl-1-bicyclo [1.1.0]butanyl)methanamine . Its InChI code is 1S/C6H11N/c1-5-2-6(5,3-5)4-7/h2-4,7H2,1H3 and the InChI key is DMRRFLWMAUIWEG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“{3-Methylbicyclo[1.1.0]butan-1-yl}methanamine” is a liquid at room temperature . It should be stored at temperatures below -10°C .Scientific Research Applications

Palladium and Platinum Complexes

- Research Focus : Synthesis and characterization of new palladium (Pd)II and platinum (Pt)II complexes using various Schiff base ligands including R-(phenyl)methanamine.

- Application : Investigating the anticancer activity and mechanism of these complexes against various human cancerous and noncancerous cell lines.

- Details : Demonstrated strong DNA-binding affinity and selective toxicity towards cancerous cell lines, highlighting potential applications in cancer therapy (Mbugua et al., 2020).

Iron(III) Complexes for Photocytotoxicity

- Research Focus : Synthesis of Iron(III) complexes with methanamine derivatives for photocytotoxic properties.

- Application : Utilized in cellular imaging and demonstrated potent photocytotoxicity under red light to various cell lines, suggesting potential use in photodynamic therapy.

- Details : Displayed significant effectiveness in generating reactive oxygen species and interaction with DNA (Basu et al., 2014).

Neodymium(III)-Selective Sensors

- Research Focus : Development of sensors based on neutral ionophores including pyrrol-2-yl methanamine derivatives for neodymium (III) quantification.

- Application : Enhancing the selectivity and sensitivity in detecting neodymium (III) in various samples, important in environmental and material sciences.

- Details : Demonstrated fast response and stable performance, indicating its suitability for practical applications (Gupta et al., 2009).

Zinc(II) Complexes for Polymerization

- Research Focus : Synthesis and characterization of dichlorozinc complexes with methanamine derivatives.

- Application : Utilized as pre-catalysts for the ring-opening polymerization of rac-lactide, indicating their potential in polymer science.

- Details : Demonstrated a preference for producing heterotactic polylactide, an important material in biodegradable plastics (Kwon et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

It is often used as an intermediate in organic synthesis reactions , suggesting that its targets could be various depending on the specific reaction it is involved in.

Mode of Action

It is known to participate in organic synthesis reactions . For instance, it can undergo acid- or halogen-catalyzed semipinacol rearrangement to access spiro[3.4]octanes and related heteroatom-containing spirocycles chemoselectively and in good yield .

Action Environment

(3-Methylbicyclo[1.1.0]butan-1-yl)methanamine is a solid compound that may have an ammonia-like odor . It may be sensitive to air, light, and moisture . These environmental factors could potentially influence its action, efficacy, and stability.

properties

IUPAC Name |

(3-methyl-1-bicyclo[1.1.0]butanyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-5-2-6(5,3-5)4-7/h2-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRRFLWMAUIWEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC1(C2)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methylbicyclo[1.1.0]butan-1-yl)methanamine | |

CAS RN |

4839-70-7 |

Source

|

| Record name | {3-methylbicyclo[1.1.0]butan-1-yl}methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-3-[(2-hydroxy-5-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2943616.png)

![Ethyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2943619.png)

![N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2943621.png)

![(7S,8R)-8-Methoxy-5-oxaspiro[3.4]octan-7-amine;hydrochloride](/img/structure/B2943623.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isoxazole-5-carboxamide](/img/structure/B2943629.png)

![2-[2-(Diethylamino)ethoxy]benzonitrile](/img/structure/B2943636.png)